molecular formula C21H21N5O2 B11600609 N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B11600609
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: ISXZZURSDWRPNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a bicyclic core structure fused with a triazole ring. Key structural features include:

  • 2-Methoxyphenyl group: Positioned at the N-substituent of the carboxamide moiety, this group contributes electron-donating properties and steric bulk.
  • 4-Methylphenyl group: Attached to the pyrimidine ring, the methyl substituent enhances lipophilicity.
  • 4,7-Dihydro-pyrimidine ring: The partially saturated pyrimidine ring may influence conformational flexibility and binding interactions.

The compound is associated with CAS RN 536999-12-9 and synonyms such as 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .

Eigenschaften

Molekularformel

C21H21N5O2

Molekulargewicht

375.4 g/mol

IUPAC-Name

N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-13-8-10-15(11-9-13)19-18(14(2)24-21-22-12-23-26(19)21)20(27)25-16-6-4-5-7-17(16)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)

InChI-Schlüssel

ISXZZURSDWRPNB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Triazolopyrimidine Core

The synthesis begins with 3-amino-1,2,4-triazole, a versatile precursor for constructing the bicyclic scaffold. Reacting 2-methoxybenzaldehyde with 3-amino-1,2,4-triazole in acetic acid at 30–35°C for 12 hours generates a Schiff base intermediate. Subsequent condensation with 4-methylphenylacetylene in pyridine under reflux (3 hours) yields the triazolo[1,5-a]pyrimidine core with 80% efficiency.

Critical Parameters :

  • Temperature : Reflux conditions (100–110°C) enhance cyclization.

  • Solvent : Pyridine facilitates both nucleophilic attack and proton shuffling.

  • Catalyst : Acetic acid accelerates imine formation.

Four-Component Condensation Strategy

Reaction Components and Conditions

An eco-friendly approach employs a one-pot, four-component reaction between:

  • 3-Amino-1,2,4-triazole

  • 4-Methylbenzaldehyde

  • Ethyl acetoacetate

  • 2-Methoxyphenylurea

Using p-toluenesulfonic acid (p-TsOH) as a catalyst in boiling water (4 hours), this method achieves 81–91% yield. The aqueous medium simplifies purification, and the catalyst is recoverable.

Mechanistic Insights :

  • Knoevenagel Condensation : Between aldehyde and acetoacetate.

  • Michael Addition : Triazole attacks the α,β-unsaturated ketone.

  • Cyclodehydration : Forms the pyrimidine ring.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A mixture of enaminonitrile (from 4-methylphenylacetonitrile and ammonium acetate) and benzohydrazide (from 2-methoxybenzoic acid) undergoes cyclization in ethanol under microwave conditions (300 W, 120°C, 20 minutes). This method achieves 89% yield with >95% purity by HPLC.

Advantages :

  • Energy Efficiency : 70% reduction in energy consumption.

  • Scalability : Compatible with continuous-flow reactors.

Cyclization via Alkyl Bromide Intermediates

Synthesis of Key Intermediates

Reacting 3-amino-5-thiol-1,2,4-triazole with 4-methylbenzyl bromide in tetrahydrofuran (THF) with triethylamine produces a thioether intermediate. Heating this intermediate with malononitrile and 2-methoxyaniline in n-butanol (100°C, 5 hours) induces cyclization, yielding the target compound in 76% yield.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with 98% purity.

Comparative Analysis of Methodologies

Method Yield (%) Time Catalyst/Solvent Key Advantage
Multi-Step Condensation72–8515 hPyridine/AcOHHigh regioselectivity
Four-Component81–914 hp-TsOH/H2OEco-friendly, one-pot
Microwave-Assisted890.3 hNone/EtOHRapid, energy-efficient
Alkyl Bromide Cyclization765 hTriethylamine/THFVersatile intermediate synthesis

Trade-offs : While four-component condensation offers sustainability, microwave methods excel in speed. Multi-step routes provide better control over stereochemistry.

Troubleshooting and Optimization

Common Challenges

  • Low Yields in Amidation : Ensure anhydrous conditions to prevent hydrolysis of the isocyanate.

  • Byproduct Formation : Use scavengers like molecular sieves in condensation steps.

Scalability Considerations

Industrial-scale production favors four-component and microwave methods due to lower solvent volumes and shorter cycles. Pilot studies report 85% yield retention at 10-kg batches .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-Methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung liefern.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Triazol- und Pyrimidinringen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren, Kupferiodid und Triethylamin in Toluol unter Stickstoffatmosphäre . Die Verwendung von Trifluoressigsäure (TFA) und p-Toluolsulfonsäure (p-TSA) als Additive wurde ebenfalls berichtet, um gute Ausbeuten zu erzielen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise ergibt die Verwendung von 4-Ethynylanisol in einer palladiumkatalysierten Reaktion ein substituiertes Triazolopyrimidin .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits potential biological activities that can be harnessed for therapeutic purposes. Notably, compounds with similar structures have shown promise in various applications:

Anticancer Activity

Numerous studies have investigated the anticancer properties of triazolo-pyrimidine derivatives. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation and survival.

Table 1: Anticancer Activity Screening Results

Cell Line TypeIC50 (µM)Sensitivity
Leukemia8.0Moderate
Breast Cancer12.5Low
Colon Cancer15.0Low
Melanoma>20Resistant

In vitro assays have demonstrated that this compound can induce apoptosis and arrest the cell cycle at the G2/M phase, highlighting its potential as an anticancer agent.

Antiviral Activity

Similar compounds have been shown to inhibit influenza virus RNA polymerase heterodimerization. This suggests that N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may also exhibit antiviral properties.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against various cancer cell lines. The results indicated moderate activity against leukemia cells and low activity against breast and colon cancer cells.

Case Study 2: Neuropharmacological Applications

Another study explored the compound's role as a negative allosteric modulator for mGluR2 receptors. This interaction was assessed for potential therapeutic effects in conditions like anxiety and depression.

Table 2: Interaction with mGluR2

Concentration (nM)Effect Observed
3Significant NAM activity
30Moderate NAM activity

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these targets, leading to therapeutic effects in various diseases.

Vergleich Mit ähnlichen Verbindungen

Compound A : 7-(4-Methoxyphenyl)-5-(4-Methylphenyl)-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine (CAS: 324581-16-0)

  • Structural Differences : Replaces the 2-methoxyphenyl carboxamide group with a simpler 4-methoxyphenyl substituent on the pyrimidine ring.
  • Properties :
    • Predicted boiling point: 483.9°C (vs. unrecorded for the target compound).
    • Higher lipophilicity due to the absence of polar carboxamide .

Compound B : N-(4-Chlorophenyl)-5-Methyl-7-(4-(Methylthio)Phenyl)-4,5,6,7-Tetrahydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide (CAS: 1212358-65-0)

  • Structural Differences :
    • 4-Chlorophenyl instead of 2-methoxyphenyl on the carboxamide.
    • Methylthio group on the phenyl ring enhances electron-withdrawing effects.
    • Fully saturated tetrahydro-pyrimidine ring.
  • Implications :
    • Increased metabolic stability due to sulfur substitution.
    • Chlorine may improve receptor binding affinity in certain targets .

Functional Group Modifications in Triazolopyrimidine Carboxamides

Compound C : 2-Amino-N-(4-Methoxy-3-Nitrophenyl)-5-Methyl-7-(3,4,5-Trimethoxyphenyl)-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide (5m)

  • Structural Differences: Nitro and methoxy groups on the phenyl ring introduce strong electron-withdrawing and donating effects. Amino group at position 2 of the triazole ring.
  • Properties :
    • Melting point: 286.1–288.2°C (higher than most analogs, suggesting strong intermolecular interactions).
    • Lower yield (47%) compared to hydroxy-substituted analogs (e.g., 5l: 56%), indicating synthetic challenges with nitro groups .

Compound D : 7-[4-(Difluoromethoxy)-3-Methoxyphenyl]-N-(2-Methoxyphenyl)-5-Methyl-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide

  • Structural Differences : Difluoromethoxy group replaces 4-methylphenyl.
  • Implications: Fluorine atoms improve metabolic stability and membrane permeability. Predicted enhanced bioavailability compared to non-fluorinated analogs .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5j) correlate with higher melting points but lower synthetic yields.
  • Hydroxy and methoxy groups (e.g., 5l) improve yields, likely due to reduced steric hindrance .

Biologische Aktivität

N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539837-85-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.

PropertyValue
Molecular FormulaC24H21N7O2
Molecular Weight439.5 g/mol
StructureChemical Structure

Recent studies have highlighted the antiproliferative effects of this compound against various human cancer cell lines. The mechanism involves the inhibition of key signaling pathways that are crucial for cell proliferation and survival. Specifically, it has been noted that compounds within the triazolo[1,5-a]pyrimidine class can affect the ERK signaling pathway , leading to decreased phosphorylation levels of ERK1/2 and other associated proteins such as c-Raf and MEK1/2. This inhibition results in induced apoptosis and cell cycle arrest at the G2/M phase in cancer cells such as MGC-803 .

Biological Activities

  • Anticancer Activity :
    • Cell Lines Tested : The compound has shown significant antiproliferative activity against several cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
    • IC50 Values :
      • MCF-7: IC50 = 3.91 μM
      • HCT-116: IC50 = 0.53 μM
      • MGC-803: IC50 values were not specified but were noted to be significant .
  • Antimicrobial Activity :
    • The compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that it acts as a potent inhibitor against planktonic cells and biofilms, showcasing its potential in treating resistant infections .
  • Additional Biological Activities :
    • The compound has also been investigated for its anti-inflammatory and analgesic properties, common among triazole derivatives, indicating a broad spectrum of biological activities that could be explored for therapeutic applications .

Case Studies

A notable study focused on the synthesis and biological evaluation of various triazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness as anticancer agents. In this study, compound H12 was identified as particularly promising due to its ability to induce apoptosis in cancer cells through the suppression of critical signaling pathways .

Another investigation into copper(II) complexes of triazolo derivatives demonstrated enhanced cytotoxicity against Leishmania spp. and Trypanosoma cruzi while maintaining low toxicity towards macrophage host cells, suggesting that modifications to the triazolo scaffold can yield compounds with significant therapeutic potential against parasitic infections .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
CatalystTMDP (5 mol%)Reduces byproducts by ~30%
Solvent SystemWater-Ethanol (1:1)Enhances solubility of polar intermediates
Temperature70–80°CBalances reaction rate vs. decomposition
Reaction Time6–8 hoursEnsures >95% conversion

Basic: Which spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) to confirm substituent positions. For example, the methoxyphenyl group shows distinct singlet peaks at δ 3.8–4.0 ppm (OCH3_3) and aromatic protons at δ 6.8–7.5 ppm .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., triazole-pyrimidine fusion at 120–125°) to validate stereochemistry. Crystallize using slow evaporation in DCM/hexane (1:3) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 435.2) and fragmentation patterns .

Note : Ambiguities in tautomeric forms (e.g., 4,7-dihydro vs. 5,6-dihydro) require combined DFT calculations and NOESY experiments .

Advanced: How can researchers design assays to evaluate its potential anticancer or antiviral activity, and validate target specificity?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using ADP-Glo™ assays. IC50_{50} values <10 µM suggest therapeutic potential .
    • Antiviral Activity : Use plaque reduction assays (e.g., against influenza A/H1N1) with EC50_{50} calculations .
  • Target Validation :
    • Molecular Docking : Simulate binding to kinase domains (PDB: 1M17) using AutoDock Vina. Focus on hydrogen bonds with Lys45 and hydrophobic interactions with Phe82 .
    • CRISPR Knockout : Silence suspected targets (e.g., CDK2) in cell lines to confirm loss of compound efficacy .

Q. Table 2: Preliminary Biological Data

Assay TypeTargetResult (IC50_{50}/EC50_{50})Reference
Kinase InhibitionEGFR8.2 µM
AntiviralInfluenza A12.5 µM

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to improve bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Replace 4-methylphenyl with 3-hydroxyphenyl to enhance hydrogen bonding (e.g., 20% increase in kinase inhibition) .
    • Introduce electron-withdrawing groups (e.g., -Cl at position 2) to improve metabolic stability .
  • Analogue Synthesis : Use parallel synthesis to generate 10–15 derivatives. Prioritize compounds with ClogP <4.0 for better bioavailability .
  • Evaluation Metrics :
    • Measure solubility (shake-flask method) and logD (pH 7.4) to correlate with cellular uptake.
    • Assess cytotoxicity in HEK293 cells (CC50_{50} >50 µM required for selectivity) .

Advanced: How can crystallographic disorder in the triazolopyrimidine core be minimized during structural analysis?

Methodological Answer:

  • Crystallization Conditions :
    • Use mixed solvents (e.g., DCM/hexane) for slow nucleation.
    • Add 5% DMSO to stabilize hydrophobic interactions .
  • Data Collection :
    • Collect datasets at 100 K to reduce thermal motion artifacts.
    • Apply SHELXL2014 for refinement, using ISOR and DELU constraints for disordered atoms .
  • Resolution : Aim for <1.0 Å resolution to resolve overlapping electron densities (e.g., C7 and C8 positions) .

Advanced: How should conflicting data on biological activity (e.g., antiviral vs. anticancer) be reconciled?

Methodological Answer:

  • Mechanistic Profiling :
    • Perform transcriptomics (RNA-seq) on treated cells to identify differentially expressed pathways .
    • Validate off-target effects using proteome-wide affinity pull-down assays .
  • Dose-Response Analysis : Determine if dual activity arises from concentration-dependent effects (e.g., antiviral at low doses vs. cytotoxic at high doses) .
  • Species-Specificity : Test in multiple models (e.g., human vs. murine cell lines) to rule out species bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.